molecular formula C11H16BrNS B1374000 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine CAS No. 1249622-82-9

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Cat. No.: B1374000
CAS No.: 1249622-82-9
M. Wt: 274.22 g/mol
InChI Key: IXWUZAODWRJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a chemical compound with the molecular formula C11H16BrNS. It is characterized by the presence of a bromothiophene moiety attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c1-9-2-4-13(5-3-9)7-11-6-10(12)8-14-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWUZAODWRJANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.